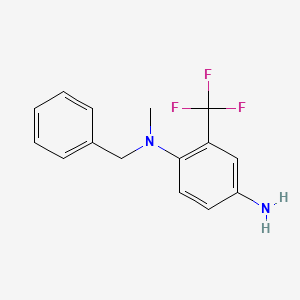
1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Descripción general
Descripción
“1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine” is a chemical compound . It is related to 2-(Trifluoromethyl)benzene-1,4-diamine, which is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of related compounds has been reported in various scientific publications . For example, 2-(Trifluoromethyl)benzene-1,4-diamine can be prepared from 5-acetamido-2-aminobenzotrifluoride .Molecular Structure Analysis
The molecular structure of related compounds has been studied . For instance, 2-(Trifluoromethyl)benzene-1,4-diamine has the chemical formula C7H7F3N2 .Chemical Reactions Analysis
The chemical reactions of related compounds have been analyzed . For example, the reaction of trifluoroacetimidoyl chloride and formhydrazide has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, 2-(Trifluoromethyl)benzene-1,4-diamine is a white to light yellow crystal powder with a melting point of 54-58 °C (lit.) and a boiling point of 150°C 10mm .Aplicaciones Científicas De Investigación
Synthesis and Properties of Fluorinated Polyimides Novel diamine monomers, including derivatives of 1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine, have been used to synthesize fluorinated polyimides. These polyimides exhibit high thermal stability, low water absorption, and low dielectric constant, making them suitable for various applications, such as in electronics and aerospace industries (Banerjee et al., 2003).
Development of Soluble Fluorinated Poly(ether imide)s Fluorinated diamine monomers related to 1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine have been used to create soluble poly(ether imide)s (PEIs). These PEIs demonstrate high glass transition temperatures, thermal stability, and possess mechanical properties like high tensile strength and modulus, making them suitable for use in advanced composites and films (Liu et al., 2008).
Incorporation in Polyimides for Enhanced Properties The use of fluorinated diamine monomers, closely related to 1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine, in polyimides leads to enhanced gas permeability, solubility, transparency, and thermal stability. These properties are crucial for applications in gas separation technologies and optoelectronic devices (Qiu et al., 2006).
Application in Corrosion Inhibition Derivatives of 1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds showed significant inhibition efficiency, making them potential candidates for protecting metals in industrial processes (Singh & Quraishi, 2016).
Fluorescent Chemosensors Development Benzene-1,4-diamine structures, similar to 1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine, have been used to develop fluorescence-quenching chemosensors. These are effective for detecting heavy metals like Ni2+ and Cu2+, with potential applications in environmental monitoring and safety (Pawar et al., 2015).
Enhanced Emission Characteristics in Aggregated States Compounds structurally related to 1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine have shown aggregation-induced emission enhancement (AIEE) characteristics. This property is valuable for the development of advanced optical materials and sensors (Wu et al., 2015).
Liquid Crystal Applications Derivatives of 1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine have been used in synthesizing liquid crystalline compounds. These materials exhibit various smectogenic properties, indicating potential use in liquid crystal displays and other optoelectronic devices (Yeap et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-20(10-11-5-3-2-4-6-11)14-8-7-12(19)9-13(14)15(16,17)18/h2-9H,10,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEYYWJONQFGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



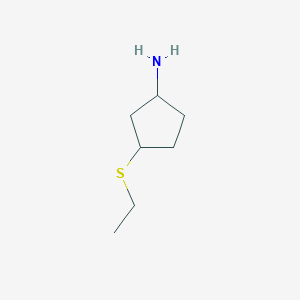


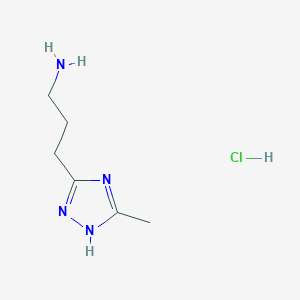
![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)

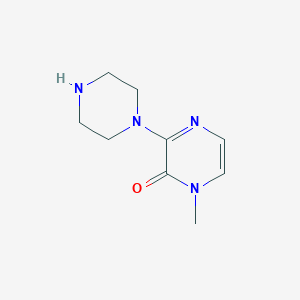
![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)
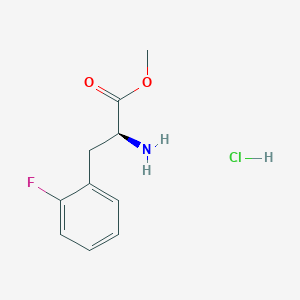

![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)
![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1426315.png)